Direct Blue 67

Catalog No.
S596651
CAS No.
3354-97-0
M.F
C34H27N5O12S3
M. Wt
793.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Direct Blue 67

CAS Number

3354-97-0

Product Name

Direct Blue 67

IUPAC Name

trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

Molecular Formula

C34H27N5O12S3

Molecular Weight

793.8 g/mol

InChI

InChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

OJWWQROAEXSSTO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)OC)N=NC4=C(C=C5C=C(C=CC5=C4O)NC6=CC=CC=C6)S(=O)(=O)O

Biological Staining

Direct Blue 67 exhibits staining properties that make it useful in various biological research applications. It can be used to:

  • Stain cell nuclei: Due to its affinity for specific components within the cell nucleus, Direct Blue 67 can be used to visualize and study the morphology (shape and structure) of cell nuclei in tissues and isolated cells [Source: Thermo Fisher Scientific, "Direct Blue 67" ].
  • Differentiate cell types: By exploiting the differential uptake of the dye by various cell types, Direct Blue 67 can be used to distinguish between different cell populations in a mixed sample [Source: National Center for Biotechnology Information, "PubChem - Direct Blue 67" ].

Analytical Chemistry

Direct Blue 67's unique properties allow it to be used in specific analytical chemistry applications, such as:

  • pH indicator: The color of Direct Blue 67 changes depending on the surrounding pH level, making it a potential indicator for acidic or basic environments [Source: World Dye Variety, "Direct Blue 67" ]. However, other pH indicators generally offer greater accuracy and are more widely used in research settings.

Direct Blue 67 is an azo dye characterized by its vibrant blue color and solubility in water, making it suitable for various textile applications. It contains multiple aromatic rings, specifically two azo groups and a combination of benzene and naphthalene residues, which contribute to its chromophore structure. The presence of sodium sulfonate groups enhances its water solubility, a critical property for direct dyes used in textile dyeing processes .

Direct dyes like Direct Blue 67 function by adhering directly to the cellulose fibers in fabrics through weak ionic and van der Waals interactions []. The sulfonate groups in the dye molecule create ionic attractions with the hydroxyl groups present in cellulose, while the aromatic structure allows for interaction via van der Waals forces.

  • Skin and eye irritation: Direct contact with the dye may irritate the skin and eyes [].
  • Inhalation hazard: Inhalation of dye dust can irritate the respiratory tract [].
  • Environmental impact: Improper disposal of dye-containing wastewater can potentially harm aquatic life [].
Typical of azo dyes. It can participate in electrophilic substitution reactions due to the electron-rich nature of its aromatic rings. Additionally, it can be subjected to reduction reactions, leading to the formation of colorless amines. The dye's stability can be affected by conditions such as pH and temperature, which influence its ionic state and solubility .

The synthesis of Direct Blue 67 typically involves diazotization followed by coupling reactions. The process begins with the preparation of an aromatic amine, which is then diazotized using nitrous acid. The resulting diazonium salt is coupled with a suitable coupling component (often another aromatic compound) to form the final dye structure. This method allows for the introduction of various substituents that can modify the dye's properties .

Unique FeaturesDirect Blue 86Contains similar azo groupsTextile dyeingHigher stability under acidic conditionsDirect Yellow 28Monoazo structureTextile applicationsBright yellow colorDirect Black 22Polyazo structureTextile and leather dyeingDarker hue with better lightfastnessC.I. Reactive Blue 19Contains reactive groupsReactive dyeing processesStronger bonding with fibers

Direct Blue 67's unique combination of two azo groups and specific sulfonate substitutions contributes to its distinct properties, including solubility and affinity for cotton fibers .

Interaction studies involving Direct Blue 67 often focus on its behavior in aqueous solutions and its interactions with different substrates during dyeing processes. Research has demonstrated that the dye interacts with fiber surfaces through ionic and hydrophobic interactions, which are influenced by factors such as pH and electrolyte concentration. These interactions are crucial for optimizing dye uptake and fixation on textiles .

Direct Blue 67 is a synthetic azo dye belonging to the double azo class of compounds, primarily used in the textile industry for dyeing cellulose fibers such as cotton and viscose [1] [2]. This comprehensive article examines the chemical identity and nomenclature of Direct Blue 67, providing detailed information about its systematic chemical names, common synonyms, trade names, and registry numbers.

Systematic Chemical Names

The systematic chemical nomenclature for Direct Blue 67 reflects its complex molecular structure. The following table presents the various systematic chemical names that have been assigned to this compound [3] [4]:

Systematic Chemical Names
Trisodium 4-hydroxy-5-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-5-methoxy-2-methylphenyl]azo]naphthalene-2,7-disulphonate
Trisodium 4-({4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl}diazenyl)-5-hydroxynaphthalene-2,7-disulfonate
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3)
2,7-disodium 4-hydroxy-5-[2-(4-{2-[1-hydroxy-6-(phenylamino)-3-[(sodiooxy)sulfonyl]naphthalen-2-yl]diazen-1-yl}-5-methoxy-2-methylphenyl)diazen-1-yl]naphthalene-2,7-disulfonate

These systematic names describe the chemical structure of Direct Blue 67, which consists of a complex arrangement of naphthalene rings connected by azo groups (-N=N-), with various functional groups including hydroxyl, methoxy, methyl, phenylamino, and sulfonate groups [8] [9]. The compound exists as a trisodium salt, which contributes to its water solubility, a property essential for its application as a direct dye [1] [6].

Common Synonyms and Trade Names

Direct Blue 67 is known by various synonyms and trade names in the commercial market and scientific literature. These alternative designations are categorized into specific groups as follows:

Durazol Blue 4R

Durazol Blue 4R is one of the primary commercial designations for Direct Blue 67 [8] [12]. The following table lists the variations of this trade name:

Durazol Blue 4R Synonyms
Durazol Blue 4R
Durazol Blue 4RS

Durazol Blue 4R has been used in various applications, including as a replacement for methyl blue in certain histological staining procedures [12]. The designation "4R" in the name typically refers to a specific shade or hue within the manufacturer's color classification system [8] [9].

C.I. 27925

The Color Index (C.I.) designation for Direct Blue 67 is C.I. 27925 [1] [7]. This internationally recognized system provides standardized identifiers for colorants used in various industries. The following table presents the variations of this designation:

C.I. 27925 Designations
C.I. 27925
C.I. Direct Blue 67
C.I. Direct Blue 67 (VAN)
C.I. Direct Blue 67, trisodium salt
C.I. Direct Blue 67, trisodium salt (8CI)

The Color Index system classifies Direct Blue 67 under the direct dyes category, which refers to dyes that can be applied directly to cellulosic fibers without requiring a mordant [1] [2]. The number 27925 is a unique identifier assigned to this specific colorant within the Color Index classification system [7].

Registry Numbers and Database Identifiers

Direct Blue 67 is registered in various chemical databases and regulatory systems worldwide. These registry numbers and database identifiers are essential for the unambiguous identification of the compound in scientific literature, regulatory documents, and commercial transactions [6] [8].

CAS Number: 3354-97-0

The Chemical Abstracts Service (CAS) Registry Number for Direct Blue 67 is 3354-97-0 [1] [2]. This unique numerical identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and serves as a universal identifier for this chemical substance [7].

Registry TypeIdentifier
CAS Number3354-97-0

The CAS Registry Number is widely used in scientific literature, regulatory documents, and commercial transactions to unambiguously identify Direct Blue 67 [6] [7].

European Community (EC) Number: 222-125-1

The European Community (EC) Number for Direct Blue 67 is 222-125-1 [6] [8]. This identifier is part of the European Inventory of Existing Commercial Chemical Substances (EINECS) system.

Registry TypeIdentifier
European Community (EC) Number222-125-1

The EC Number is used for regulatory purposes within the European Union and provides a standardized identifier for chemical substances in European commerce and regulation [6] [9].

ChEBI ID: CHEBI:88283

The Chemical Entities of Biological Interest (ChEBI) database assigns the identifier CHEBI:88283 to Direct Blue 67 [8] [9]. ChEBI is a freely available dictionary of molecular entities focused on small chemical compounds.

Registry TypeIdentifier
ChEBI IDCHEBI:88283

This identifier is particularly useful for researchers working in biochemistry and related fields, as it connects the compound to a structured classification system of molecular entities [8] [9].

Other Identifiers

Direct Blue 67 is registered in various other chemical databases and information systems, each with its own unique identifier [8] [9]. The following table presents these additional identifiers:

Registry TypeIdentifier
MDL NumberMFCD00230721
DSSTox Substance IDDTXSID70889465
WikidataQ27160162
InChIInChI=1S/C34H27N5O12S3.3Na/c1-18-10-27(37-39-33-31(54(48,49)50)14-19-11-22(8-9-25(19)34(33)41)35-21-6-4-3-5-7-21)30(51-2)17-26(18)36-38-28-15-23(52(42,43)44)12-20-13-24(53(45,46)47)16-29(40)32(20)28;;;/h3-17,35,40-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3
InChI KeyPTIWCWYYGIRDIZ-UHFFFAOYSA-K
SMILESCOc1cc(N=Nc2cc(cc3cc(cc(O)c23)S(=O)(=O)O[Na])S(=O)(=O)O[Na])c(C)cc1N=Nc1c(O)c2ccc(Nc3ccccc3)cc2cc1S(=O)(=O)O[Na]

These identifiers serve various purposes in chemical informatics, including structural representation (InChI and SMILES), database cross-referencing (MDL Number), and regulatory tracking (DSSTox Substance ID) [8] [9]. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecular structure of Direct Blue 67, enabling computational processing and structural searches in chemical databases [8] [9].

Direct Blue 67 possesses the molecular formula C34H24N5Na3O12S3, which accurately reflects the complex composition of this synthetic azo dye [1] [2] [3]. This formula represents a trisodium salt form of the compound, indicating the presence of three sodium cations that balance the negative charges of the sulfonate groups within the molecule . The molecular formula demonstrates the precise elemental composition: 34 carbon atoms forming the aromatic backbone and substituents, 24 hydrogen atoms, 5 nitrogen atoms primarily involved in the azo linkages and amino functionalities, 3 sodium atoms providing ionic balance, 12 oxygen atoms distributed among sulfonate groups and hydroxyl functionalities, and 3 sulfur atoms present as sulfonate substituents [1] [6] [7].

Molecular Weight: 859.74

The molecular weight of Direct Blue 67 is precisely 859.74 g/mol [1] [2] [8], making it a relatively large organic molecule within the azo dye classification. This substantial molecular weight reflects the complex structure incorporating multiple aromatic ring systems, azo linkages, and sulfonate functional groups [7] [9]. The molecular weight calculation accounts for all constituent atoms in their respective ionic states, with the sodium atoms present as cations and the sulfonate groups as anions [10] [11]. This molecular weight places Direct Blue 67 within the typical range for direct dyes, which generally exhibit molecular weights between 600-1200 g/mol due to their extended conjugated systems necessary for effective textile dyeing applications [12].

Structural Characteristics

Azo Linkages (-N=N-)

Direct Blue 67 contains two azo linkages (-N=N-) that serve as the primary chromophoric elements responsible for the compound's distinctive blue coloration [13] [14] [15]. These azo groups connect aromatic ring systems in a linear fashion, creating an extended conjugated system that enables the absorption of visible light in the appropriate wavelength range [14] [16]. The azo linkages in Direct Blue 67 are positioned to link a naphthalene ring system to a central benzene ring, and subsequently connect this benzene ring to another naphthalene system, forming a double azo structure characteristic of bis-azo dyes [16] [17]. The nitrogen atoms in these azo linkages exist in a planar configuration that facilitates maximum orbital overlap and contributes to the stability of the extended π-electron system [14] [15].

Aromatic Ring Systems

The molecular structure of Direct Blue 67 incorporates four distinct aromatic ring systems that provide the structural foundation for the compound's chromophoric properties [13]. The molecule contains two naphthalene rings positioned at the terminal ends of the structure, which serve as electron-rich aromatic systems that enhance the color intensity and stability of the dye [18] [19]. A central benzene ring system connects the two naphthalene units through the azo linkages, creating a linear arrangement that maximizes conjugation [13]. Additionally, a phenyl group is attached to one of the naphthalene rings through an amino linkage, contributing to the overall aromatic character and providing additional electron-donating capability [8]. These aromatic systems are essential for maintaining the planar conformation necessary for effective light absorption and color development [20] [21].

Naphthalene Residues

Direct Blue 67 incorporates two naphthalene residues that significantly contribute to the dye's optical properties and molecular stability [22]. These naphthalene units are positioned at opposite ends of the molecule and are connected through the central azo-benzene-azo bridge system [22] [23]. The naphthalene residues provide extended π-electron systems that enhance the conjugation length and contribute to the bathochromic shift characteristic of Direct Blue 67's absorption spectrum [21] [23]. One naphthalene residue contains hydroxyl and sulfonate substitutions at specific positions, while the other naphthalene unit bears hydroxyl, phenylamino, and sulfonate functionalities [22]. These substitution patterns on the naphthalene residues are crucial for determining the electronic properties, solubility characteristics, and dyeing affinity of the compound [13] [19].

Sulfonate Functional Groups

Direct Blue 67 contains three sulfonate functional groups (-SO3Na) strategically positioned throughout the molecular structure to impart water solubility and facilitate ionic interactions with textile fibers [1] [24]. These sulfonate groups are distributed across the naphthalene ring systems, with specific positioning that optimizes both solubility and dyeing performance [25] [24]. The sulfonate functionalities exist as sodium salts in the solid state, providing the ionic character necessary for dissolution in aqueous dyeing media [1] . These groups serve as strong electron-withdrawing substituents that influence the electronic distribution within the aromatic systems and contribute to the overall chromophoric behavior [24] [26]. The sulfonate groups also provide sites for intermolecular interactions, including hydrogen bonding and electrostatic interactions with cellulose fibers during the dyeing process [25] [23].

Stereochemistry and Conformational Analysis

Direct Blue 67 exhibits specific stereochemical characteristics related to the configuration of its azo linkages and the conformational preferences of its extended aromatic system [27] [28]. The azo groups (-N=N-) in Direct Blue 67 adopt the more thermodynamically stable trans configuration, which maintains the linear arrangement of the aromatic systems and maximizes the extent of conjugation [14] [16] [27]. This trans configuration is essential for the planar molecular geometry that enables effective π-electron delocalization across the entire chromophoric system [27] [20]. The conformational analysis reveals that the molecule tends to adopt a predominantly planar conformation due to the constraints imposed by the azo linkages and the aromatic ring systems [23] [29]. However, some degree of conformational flexibility exists around the sulfonate substituents and the phenylamino group, allowing for slight deviations from perfect planarity that may influence intermolecular interactions and aggregation behavior [27] [23].

XLogP3

5.4

Wikipedia

Durazol blue 4R

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[2-[4-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-, sodium salt (1:3): ACTIVE

Dates

Last modified: 08-15-2023

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